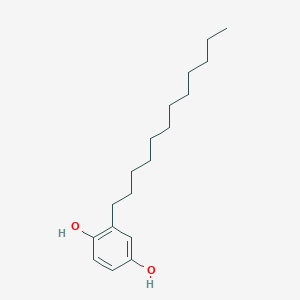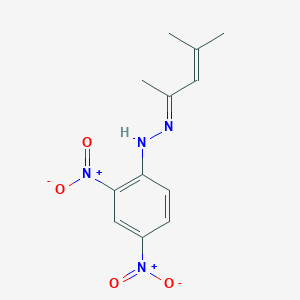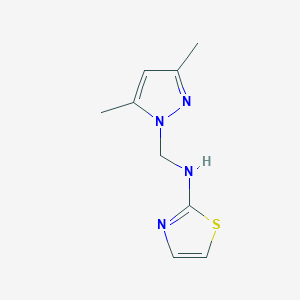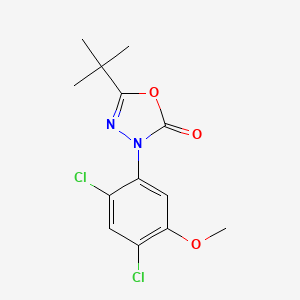
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester is a chemical compound with the molecular formula C18H27NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to a cyclopentane ring, and an ester functional group linked to a diethylamino propyl chain .
Vorbereitungsmethoden
The synthesis of 1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester typically involves several steps:
Cyclopentanecarboxylic Acid Formation: This can be achieved through the palladium-catalyzed hydrocarboxylation of cyclopentene, where cyclopentene reacts with carbon monoxide and water to form cyclopentanecarboxylic acid.
Esterification: The cyclopentanecarboxylic acid is then esterified with 3-(diethylamino)propanol in the presence of an acid catalyst to form the desired ester.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Chemischer Reaktionen
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active carboxylic acid and diethylamino propyl alcohol, which can then interact with various enzymes and receptors in the body . These interactions can modulate cellular signaling pathways and biochemical processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester: This compound has a similar structure but differs in the position of the diethylamino group.
1-Phenylcyclopentanecarboxylic acid: This compound lacks the ester functional group and has different chemical properties and applications.
Cyclopentanecarboxylic acid: This simpler compound serves as a precursor in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5662-89-5 |
|---|---|
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-(diethylamino)propyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-3-20(4-2)15-10-16-22-18(21)19(13-8-9-14-19)17-11-6-5-7-12-17/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3 |
InChI-Schlüssel |
CJUMSMMWZFHYSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)


![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)






![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
